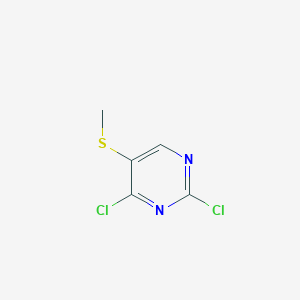

2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54668. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLHCTKAQZYUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288196 | |

| Record name | 2,4-dichloro-5-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7401-98-1 | |

| Record name | 7401-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-5-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-(methylsulphanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

CAS Number: 7401-98-1

An Essential Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document outlines its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its applications in modern drug discovery, particularly in the development of targeted therapies.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| CAS Number | 7401-98-1 | |

| Molecular Formula | C₅H₄Cl₂N₂S | |

| Molecular Weight | 195.07 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not explicitly available. Similar compounds suggest a potential range: 2,4-dichloro-5-methylpyrimidine (26-28 °C) and 4,6-dichloro-2-(methylthio)pyrimidine (38-42 °C). | |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. | |

| SMILES | ClC1=NC(Cl)=NC=C1SC | |

| InChI Key | PQLHCTKAQZYUMI-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. This transformation is a common strategy for producing dichloropyrimidine intermediates.

General Synthetic Approach

A plausible and widely used method for the synthesis of 2,4-dichloropyrimidines involves the treatment of the corresponding uracil (pyrimidine-2,4-dione) analog with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The presence of a methylsulfanyl group at the 5-position is not expected to interfere with this standard chlorination procedure.

Experimental Protocol: General Procedure for the Chlorination of 5-Substituted Uracils

This protocol is a generalized representation based on the synthesis of similar 2,4-dichloropyrimidine derivatives and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, the starting material, 5-(methylsulfanyl)uracil, is added.

-

Addition of Chlorinating Agent: An excess of phosphorus oxychloride (POCl₃) is added to the vessel. A tertiary amine, such as N,N-dimethylaniline or triethylamine, may be used as a catalyst or acid scavenger.[1]

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.

-

Extraction and Purification: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Reactivity Profile

The reactivity of this compound is primarily governed by the two chlorine atoms attached to the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. Generally, the chlorine at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[2] This differential reactivity allows for sequential and regioselective substitution, making this compound a versatile scaffold for building molecular diversity in drug discovery programs.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Dichloropyrimidines, such as the title compound, are pivotal intermediates in the synthesis of these complex therapeutic agents.

Kinase Inhibitors in Oncology

A significant application of 2,4-dichloropyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can be elaborated through sequential substitutions at the C2 and C4 positions to generate potent and selective kinase inhibitors.

The general strategy involves the sequential reaction of the dichloropyrimidine core with different amines to construct a 2,4-diaminopyrimidine scaffold, a common pharmacophore in many kinase inhibitors.

Caption: Synthetic workflow for kinase inhibitor scaffolds.

Targeted Signaling Pathways

Derivatives of 2,4-dichloropyrimidines have been successfully developed into inhibitors that target key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Caption: Inhibition of the VEGFR signaling pathway.

Logical Relationships in Drug Development

The utility of this compound in drug discovery is a result of the logical flow from its chemical properties to its potential therapeutic applications. Its versatile reactivity allows for the synthesis of diverse compound libraries, which can be screened for biological activity against various targets.

Caption: From chemical properties to drug candidates.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its favorable reactivity profile, particularly for sequential nucleophilic aromatic substitution, makes it an important building block in the design and synthesis of novel therapeutic agents, especially in the field of oncology. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key molecule in their drug discovery and development endeavors.

References

- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring two reactive chlorine atoms and a methylsulfanyl group, makes it a versatile building block for the synthesis of more complex molecules. Pyrimidine scaffolds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds, including antiviral, antifungal, and anticancer agents.[1][2] This technical guide provides a summary of the available information on this compound, including its chemical properties, a plausible synthetic approach, and its potential role in drug development.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while basic properties are available, detailed experimental data such as melting and boiling points are not consistently reported in publicly available literature. Much of the available data pertains to the similar but distinct compound, 2,4-dichloro-5-methylpyrimidine, and care must be taken to avoid confusion.

| Property | Value | Reference(s) |

| Molecular Weight | 195.07 g/mol | [3] |

| Molecular Formula | C₅H₄Cl₂N₂S | [3] |

| CAS Number | 7401-98-1 | |

| Physical Form | Solid | |

| SMILES | ClC1=NC(Cl)=NC=C1SC | |

| InChI | 1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 |

Synthesis

Plausible Experimental Protocol: Chlorination of 5-(methylsulfanyl)uracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(methylsulfanyl)uracil in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Disclaimer: This is a generalized protocol and would require optimization for yield and purity.

Applications in Drug Development and Signaling Pathways

Pyrimidine derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[1] The dichloro-substituted pyrimidine core, in particular, serves as a versatile intermediate where the chlorine atoms can be selectively displaced by various nucleophiles to build molecular diversity.[5]

While specific biological activities or target-based assays for this compound are not detailed in the available literature, its structural features suggest potential as an intermediate in the development of kinase inhibitors or other therapeutic agents. Pyrimidine-based compounds have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2][6]

The general importance of pyrimidines in biological systems is well-established, as they are core components of nucleic acids (cytosine, thymine, and uracil). Synthetic pyrimidine derivatives often act as mimics of these natural bases to interfere with metabolic or signaling pathways.

Below is a generalized workflow illustrating the use of dichloropyrimidine intermediates in the synthesis of bioactive compounds.

Safety Information

This compound is classified as a hazardous substance.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H318: Causes serious eye damage | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on available safety data sheets and may not be exhaustive. Always consult the full safety data sheet before handling this chemical.

References

In-Depth Technical Guide: Physical Properties of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine (CAS Number: 7401-98-1). Due to its status as a specialized research chemical, extensive experimental data on its physical characteristics is not widely published. This document summarizes the available data, outlines standardized experimental protocols for the determination of key physical properties, and presents a logical workflow for such characterization.

Core Physical Properties

The fundamental physical and chemical identifiers for this compound are detailed below. This information is crucial for handling, documentation, and theoretical modeling of the compound.

| Property | Value | Source |

| CAS Number | 7401-98-1 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂S | [1] |

| Molecular Weight | 195.07 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | ClC1=NC(Cl)=NC=C1SC | [1] |

| InChI Key | PQLHCTKAQZYUMI-UHFFFAOYSA-N | [1] |

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound. The capillary method is a widely accepted and accurate technique.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range between these two temperatures.

-

Purity Assessment: A sharp melting range (typically less than 2 °C) is indicative of a high-purity compound. A broad melting range often suggests the presence of impurities.

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for its application in synthesis, purification, and biological assays.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: A precisely weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes or vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate tube containing the compound.

-

Dissolution: The mixtures are agitated, for instance by vortexing or sonication, for a defined period to facilitate dissolution. Gentle heating may be applied if necessary, and any changes upon cooling should be noted.

-

Observation and Quantification: The solubility is determined by visual inspection. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after creating a calibration curve. Solubility is typically reported in units of mg/mL or mol/L at a specific temperature.

Logical Workflow for Physical Characterization

The following diagram illustrates a standard workflow for the physical characterization of a novel or uncharacterized chemical compound like this compound.

References

An In-depth Technical Guide to 2,4-Dichloro-5-(methylsulfanyl)pyrimidine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and materials science. Its chemical structure, characterized by a pyrimidine core with two reactive chlorine atoms and a methylsulfanyl group, offers multiple sites for functionalization. This guide provides a comprehensive overview of its known properties, including its chemical structure and formula. It further delves into the general reactivity of the 2,4-dichloropyrimidine scaffold, which is crucial for designing synthetic routes to novel derivatives. While specific experimental protocols and biological applications for this exact molecule are not extensively documented in publicly available literature, this paper draws parallels from closely related analogues to infer potential synthetic strategies and applications, particularly in the realm of kinase inhibitor development.

Core Molecular Structure and Properties

This compound is a solid chemical compound with the molecular formula C₅H₄Cl₂N₂S .[] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂S | [] |

| Molecular Weight | 195.07 g/mol | [] |

| CAS Number | 7401-98-1 | |

| Appearance | Solid | |

| SMILES String | ClC1=NC(Cl)=NC=C1SC | |

| InChI Key | PQLHCTKAQZYUMI-UHFFFAOYSA-N |

Synthesis and Reactivity

General Synthetic Approach

The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The general transformation is depicted below:

Caption: Generalized synthetic workflow for the preparation of this compound.

Reactivity and Potential for Derivatization

The reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), a reaction of paramount importance in the synthesis of diverse pyrimidine-based compounds.

Generally, in 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is a well-established principle in pyrimidine chemistry and allows for sequential and controlled functionalization of the pyrimidine core. This differential reactivity is crucial for the strategic synthesis of complex molecules, including potential kinase inhibitors where precise positioning of substituents is key for biological activity.[3][4]

The general scheme for a nucleophilic substitution reaction is as follows:

Caption: Logical relationship in the SNAr reaction of this compound.

Potential Applications in Drug Discovery

Pyrimidine-based scaffolds are integral to a multitude of approved drugs and are a continued focus of drug discovery efforts. Their ability to mimic the purine bases of DNA and RNA allows them to interact with a wide range of biological targets. In particular, substituted pyrimidines are prominent in the development of kinase inhibitors for oncology.[3][5]

While direct biological activity or application of this compound is not specified in the available literature, its structure suggests it could serve as a key intermediate in the synthesis of such targeted therapies. The two chlorine atoms provide handles for the introduction of various functional groups that can be tailored to interact with the ATP-binding site of kinases. For example, in the synthesis of Aurora kinase inhibitors, a dichloropyrimidine core is often used to introduce amine-containing moieties that are crucial for target engagement.[3][6]

Experimental Protocols (Exemplary from a Related Compound)

As a direct experimental protocol for the synthesis of this compound could not be found, the following protocol for the synthesis of a structurally similar compound, 2,4-Dichloro-5-methylthio-6-thiocyanopyrimidine , is provided as a reference. This may offer insights into the reaction conditions and work-up procedures that could be adapted for the target molecule.

Synthesis of 2,4-Dichloro-5-methylthio-6-thiocyanopyrimidine

| Step | Procedure |

| 1. Reaction Setup | In a 50-ml four-necked flask equipped with a thermometer, reflux condenser, and stirrer, charge 2.30 g (0.010 mole) of 5-methylthio-2,4,6-trichloropyrimidine and 15 ml of formic acid. |

| 2. Reagent Addition | While stirring the contents at room temperature, add 1.07 g (0.011 mole) of potassium thiocyanate. |

| 3. Reaction | Heat the resulting mixture and stir at 50°C for 1 hour. |

| 4. Work-up | After cooling the reaction mixture, pour it into a large volume of water. |

| 5. Isolation | Collect the precipitated solid by filtration and dry to obtain the crude product. |

| 6. Purification | Recrystallize a portion of the crude crystals from ethyl acetate to obtain the purified product. |

This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. For confirmation of a successful synthesis, standard analytical techniques would be required. For comparison, the NIST WebBook provides mass spectral data for the parent compound, 2,4-dichloropyrimidine, which shows a molecular ion peak at m/z 148.[7] It is expected that the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of approximately 195 g/mol , with a characteristic isotopic pattern due to the two chlorine atoms. Infrared spectroscopy would likely show characteristic peaks for the C-Cl and C-S bonds, as well as the aromatic pyrimidine ring vibrations.[8] ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.

Conclusion

This compound is a chemical entity with significant potential as a building block for the synthesis of more complex molecules, particularly within the field of medicinal chemistry. Its key structural features, namely the differentially reactive chlorine atoms, allow for controlled and selective derivatization. While specific applications and detailed synthetic protocols are not yet widely reported, the established chemistry of related pyrimidine derivatives provides a strong foundation for future research and development involving this compound. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 8. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2,4-Dichloro-5-(methylsulfanyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The synthesis involves a two-step process commencing with the preparation of 5-(methylthio)uracil, followed by a chlorination reaction to yield the target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of 5-(methylthio)uracil from uracil. This is followed by the chlorination of 5-(methylthio)uracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 5-(methylthio)uracil

The initial step focuses on the introduction of a methylsulfanyl group at the C5 position of the pyrimidine ring of uracil.

Experimental Protocol

A reported method for the synthesis of 5-(methylmercapto)uracil involves the reaction of uracil with dimethyl sulfoxide (DMSO) and monochloromethyl ether.

Materials:

-

Uracil

-

Dimethyl sulfoxide (DMSO)

-

Monochloromethyl ether

-

Acetyl chloride (can be used as an alternative to monochloromethyl ether)

Procedure:

-

In a suitable reaction vessel, dissolve uracil in dimethyl sulfoxide.

-

To this solution, add monochloromethyl ether (or acetyl chloride) dropwise at a controlled temperature.

-

The reaction mixture is stirred at an elevated temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the desired product, 5-(methylthio)uracil. This may involve quenching the reaction, extraction, and purification by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Uracil | |

| Reagents | DMSO, Monochloromethyl ether | |

| Product | 5-(methylthio)uracil |

Step 2: Synthesis of this compound

The second and final step is the chlorination of the hydroxyl groups on the pyrimidine ring of 5-(methylthio)uracil to yield the target compound.

Experimental Protocol

The chlorination of dihydroxypyrimidines is a well-established transformation, commonly achieved using phosphorus oxychloride (POCl₃).[1][2]

Materials:

-

5-(methylthio)uracil

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)[1]

-

An appropriate solvent (or solvent-free conditions)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, 5-(methylthio)uracil is treated with an excess of phosphorus oxychloride.

-

A base such as pyridine can be added to the reaction mixture.[1]

-

The mixture is heated to reflux for a specified period. The reaction progress is monitored by TLC or HPLC.

-

After completion, the excess POCl₃ is carefully removed, typically by distillation under reduced pressure.

-

The residue is then cautiously quenched with ice-water.

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to afford the crude product.

-

Purification is achieved by recrystallization or column chromatography to yield pure this compound.

A solvent-free approach heating the substrate with equimolar POCl₃ in a sealed reactor has also been reported for analogous compounds and could be a viable, more environmentally friendly alternative.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-(methylthio)uracil | |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1][2] |

| Base (optional) | Pyridine | [1] |

| Product | This compound |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

Logical Relationship of Reagents and Products

The following diagram depicts the logical flow from starting materials to the final product, highlighting the key reagents for each transformation.

Caption: Reagent and product flow diagram.

References

The Synthetic Versatility and Therapeutic Potential of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including anticancer, antiviral, and kinase-inhibiting agents. Among the vast array of pyrimidine-based intermediates, 2,4-dichloro-5-(methylsulfanyl)pyrimidine and its analogs represent a class of compounds with significant potential for the development of novel therapeutics. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the influence of the 5-methylsulfanyl group, provides a versatile platform for structural modification and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this important class of molecules, with a focus on their applications in drug discovery.

Synthesis of the 2,4-Dichloro-5-(substituted)pyrimidine Core

A general and widely applicable method for the synthesis of 2,4-dichloropyrimidines involves the treatment of a 2,4-dihydroxypyrimidine (which may exist in its tautomeric uracil form) with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is often performed in the presence of a base, such as N,N-dimethylaniline or triethylamine, to neutralize the HCl generated during the reaction. The reaction temperature is typically elevated to ensure complete conversion.

For the synthesis of the specific core compound, this compound, a hypothetical starting material would be 5-(methylsulfanyl)-pyrimidine-2,4(1H,3H)-dione. The synthesis of this precursor could be achieved through various established methods for the functionalization of the pyrimidine ring at the 5-position.

A closely related and well-documented synthesis is that of 2,4-dichloro-5-methylthio-6-thiocyanopyrimidine, which starts from 5-methylthio-2,4,6-trichloropyrimidine.[1] This highlights the feasibility of reactions on pyrimidines already bearing a methylthio group.

Inferred Experimental Protocol for the Synthesis of this compound

The following protocol is an inferred procedure based on the synthesis of analogous compounds, such as 2,4-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-pyrimidinecarbaldehyde.

Step 1: Synthesis of 5-(Methylsulfanyl)-pyrimidine-2,4(1H,3H)-dione (Hypothetical)

This precursor could potentially be synthesized by reacting a suitable three-carbon synthon with thiourea, followed by methylation of the resulting thiol group.

Step 2: Chlorination to this compound

-

To a stirred solution of 5-(methylsulfanyl)-pyrimidine-2,4(1H,3H)-dione in an excess of phosphorus oxychloride, a catalytic amount of N,N-dimethylaniline is added.

-

The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours (typically 3-6 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

-

The resulting residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or ice-cold water.

-

The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Biological Activities and Therapeutic Potential

Derivatives of 2,4-dichloropyrimidine are well-established as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The ability to selectively substitute the chlorine atoms at the C2 and C4 positions allows for the generation of large libraries of compounds for screening against various therapeutic targets. While specific biological data for this compound derivatives are not extensively reported, the known activities of structurally similar pyrimidines provide valuable insights into their potential applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted pyrimidines. The data presented below is for analogs of the core topic and serves to illustrate the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine Derivatives | Melanoma (C32) | 24.4 | [2] |

| Melanoma (A375) | 25.4 | [2] | |

| Prostate Cancer (DU145) | - | [2] | |

| Thiopurine Derivatives | Glioblastoma (SNB-19) | 5.00 (EC₅₀, µg/ml) | [3] |

| Melanoma (C-32) | 7.58 (EC₅₀, µg/ml) | [3] | |

| 5-Nitro-2-thioxo-4-thiazolidinone Hybrids | Leukemia | Submicromolar | [4] |

| Colon Cancer | Submicromolar | [4] | |

| CNS Cancer | Submicromolar | [4] | |

| Ovarian Cancer | Submicromolar | [4] | |

| Human Tongue Squamous Cell Carcinoma (SCC-15) | 6.72–39.85 | [4] |

Kinase Inhibitory Activity

The pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. The structural similarity of the pyrimidine core to the adenine ring of ATP allows these compounds to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. The development of pyrimidine-based kinase inhibitors has been a major focus in oncology and other therapeutic areas.

| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Various Kinases | - | [5] |

| Pyrimidine-2,4-diamine Derivatives | Aurora A and Aurora B Kinases | - | [6] |

Signaling Pathways and Mechanisms of Action

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that this compound analogs could exert their biological effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.

One potential mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of these pathways is a common feature of many cancers.

Experimental Workflows

The discovery and development of novel drugs based on the this compound scaffold typically follow a structured workflow, from initial synthesis to biological evaluation.

General Drug Discovery Workflow

Detailed Experimental Protocol for In Vitro Anticancer Activity Assessment

The following is a generalized protocol for evaluating the anticancer activity of synthesized compounds using a cell viability assay.

1. Cell Culture:

-

Human cancer cell lines (e.g., from ATCC) are cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37 °C with 5% CO₂.

2. Compound Preparation:

-

Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Serial dilutions of the stock solution are prepared in the cell culture medium to achieve the desired final concentrations for the assay.

3. Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. The reactivity of the chloro-substituents allows for the introduction of a wide range of functional groups, enabling the fine-tuning of pharmacological properties. While specific biological data for this particular scaffold is emerging, the extensive research on analogous pyrimidine derivatives strongly suggests its potential in the development of anticancer drugs and kinase inhibitors. Future research should focus on the systematic exploration of the chemical space around this core, including the synthesis of diverse libraries of analogs and their comprehensive biological evaluation against a panel of relevant therapeutic targets. Such efforts are likely to lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- 1. prepchem.com [prepchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Novel pyrimidine-2,4-diamine derivative suppresses the cell viability and spindle assembly checkpoint activity by targeting Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in organic solvents. A comprehensive search of scientific literature and chemical databases revealed a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document focuses on providing detailed, state-of-the-art experimental protocols for determining the solubility of heterocyclic compounds such as this compound. It is designed to equip researchers and drug development professionals with the necessary methodologies to generate reliable solubility data in-house. The guide covers both thermodynamic and kinetic solubility assays, detailing the procedures, necessary materials and equipment, and analytical quantification methods. Additionally, a generalized experimental workflow is presented visually using a Graphviz diagram.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property that significantly influences a compound's behavior in both biological and chemical systems. In drug discovery and development, poor aqueous and organic solvent solubility can impede formulation, bioavailability, and the reliability of in vitro assays.[1] For a compound like this compound, which belongs to the pharmacologically significant pyrimidine class of heterocycles, understanding its solubility profile is essential for any further development.[2]

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. A major supplier of this chemical notes that they do not collect analytical data for this product as it is supplied for early discovery research.[3][4] Therefore, this guide provides robust, generalized experimental protocols that can be applied to determine its solubility.

Data Presentation

While specific data for this compound is unavailable, the following table structure is recommended for presenting experimentally determined solubility data for clear comparison and analysis.

Table 1: Template for Thermodynamic (Equilibrium) Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis | Observations |

| Methanol | 25 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Isopropanol | 25 | HPLC-UV | |||

| Acetonitrile | 25 | HPLC-UV | |||

| Acetone | 25 | HPLC-UV | |||

| Ethyl Acetate | 25 | HPLC-UV | |||

| Tetrahydrofuran (THF) | 25 | HPLC-UV | |||

| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV | |||

| Dichloromethane (DCM) | 25 | HPLC-UV | |||

| Toluene | 25 | HPLC-UV |

Experimental Protocols

Two primary types of solubility are assessed during drug development: thermodynamic and kinetic.[1] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is more relevant for high-throughput screening scenarios where compounds are introduced from a concentrated DMSO stock.[1][5]

Protocol for Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[6] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at equilibrium.

Materials and Equipment:

-

This compound (solid powder)

-

High-purity organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate)

-

Analytical balance

-

Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of solid this compound and add it to a glass vial. Ensure an excess of solid material is used so that some remains undissolved at the end of the experiment.[6][7]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermomixer or orbital shaker. Agitate the samples at a constant speed (e.g., 700-1000 rpm) and a controlled temperature (e.g., 25 °C). The time required to reach equilibrium can vary but is typically 24 to 48 hours.[7] It is advisable to sample at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached, which is confirmed when the measured concentration does not change between time points.[6]

-

Phase Separation: After incubation, allow the vials to rest for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be checked and accounted for if significant.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.[8]

Protocol for Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a concentrated DMSO stock solution into an aqueous or organic solvent.[1][5][9]

Objective: To determine the apparent solubility of this compound under non-equilibrium conditions, mimicking typical high-throughput screening (HTS) protocols.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), high purity

-

Selected organic solvents

-

96-well microtiter plates (UV-transparent if using a plate reader)

-

Multi-channel pipette

-

Plate shaker

-

Plate reader with UV-Vis absorbance or nephelometry capabilities, or HPLC/LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM or 20 mM).[10]

-

Assay Plate Preparation: Dispense the selected organic solvent into the wells of a 96-well plate.

-

Compound Addition: Using a multi-channel pipette, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration. The final concentration of DMSO should typically be kept low (e.g., ≤1-2%) to minimize its co-solvent effects.[9]

-

Incubation: Immediately place the plate on a plate shaker and mix for a defined period (e.g., 1-2 hours) at a controlled temperature.[5]

-

Precipitate Detection/Separation:

-

Nephelometry (Detection): Measure the amount of light scattered by the precipitate using a nephelometer. The solubility is the concentration at which light scattering begins to increase significantly.[1]

-

Filtration/Quantification: Alternatively, use a 96-well filter plate to separate the precipitated solid from the solution. The concentration of the dissolved compound in the filtrate is then quantified.[5]

-

-

Quantification: Analyze the clear supernatant/filtrate. This can be done directly in a UV-transparent plate using a plate reader if the compound has a suitable chromophore and no interfering substances are present. For greater accuracy and specificity, the samples should be diluted and analyzed by HPLC-UV or LC-MS against a standard curve.[3]

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for determining the solubility of a target compound in various organic solvents.

Caption: Workflow for solubility determination.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Spectroscopic and Synthetic Profile of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for 2,4-dichloro-5-(methylsulfanyl)pyrimidine. This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications. Due to the limited availability of experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for spectroscopic analysis and a potential synthetic route are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral correlation tables and data from similar substituted pyrimidine compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H NMR | ||||

| -SCH₃ | 2.5 - 2.7 | Singlet | - | The methyl protons are expected to be a singlet due to the absence of adjacent protons. The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring. |

| H-6 | 8.5 - 8.7 | Singlet | - | The single proton on the pyrimidine ring is expected to be deshielded due to the two adjacent nitrogen atoms and the chlorine atom at position 4. |

| ¹³C NMR | ||||

| -SCH₃ | 15 - 20 | - | - | Typical range for a methyl group attached to a sulfur atom. |

| C-5 | 120 - 125 | - | - | The carbon atom attached to the methylsulfanyl group. |

| C-6 | 155 - 160 | - | - | The carbon atom bearing the single proton, significantly deshielded by the adjacent nitrogens. |

| C-2 | 160 - 165 | - | - | The carbon atom flanked by two nitrogen atoms and attached to a chlorine atom. |

| C-4 | 165 - 170 | - | - | The carbon atom flanked by a nitrogen and a carbon atom, and attached to a chlorine atom. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 2950 - 2850 | Weak | C-H stretch (aliphatic -SCH₃) |

| 1580 - 1550 | Medium-Strong | C=N stretching vibrations of the pyrimidine ring.[1] |

| 1500 - 1400 | Medium-Strong | C=C stretching vibrations of the pyrimidine ring.[1] |

| 1200 - 1000 | Medium | C-Cl stretch |

| 800 - 700 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-S stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 194/196/198 | High | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks, showing the characteristic isotopic pattern for two chlorine atoms. |

| 179/181/183 | Medium | [M - CH₃]⁺, loss of a methyl radical. |

| 159/161 | Medium | [M - Cl]⁺, loss of a chlorine radical. |

| 112 | Medium | [M - 2Cl - S]⁺, further fragmentation. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These are based on standard procedures for the analysis of small organic molecules and pyrimidine derivatives.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph). The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.

Synthetic Pathway and Applications

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[5][6] The two chlorine atoms at positions 2 and 4 of the pyrimidine ring have different reactivities, allowing for selective nucleophilic substitution reactions. This differential reactivity is a key feature in the construction of complex molecular architectures.

A plausible synthetic route to this compound could start from a commercially available precursor, such as 2,4-dichloro-5-lithiopyrimidine, followed by quenching with dimethyl disulfide. Alternatively, a multi-step synthesis starting from a more basic pyrimidine core could be envisioned.

The following diagram illustrates a conceptual synthetic workflow for the potential utilization of this compound in the synthesis of more complex, biologically active molecules.

Caption: Synthetic utility of this compound.

This workflow highlights the strategic importance of this compound as a scaffold for building molecular diversity. The differential reactivity of the two chlorine atoms allows for sequential and regioselective introduction of various functional groups, leading to the synthesis of libraries of compounds for screening in drug discovery programs. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, antiviral agents, and antibacterial agents.

References

The Versatile Scaffold: Unlocking the Potential of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of pyrimidine-based building blocks, 2,4-Dichloro-5-(methylsulfanyl)pyrimidine has emerged as a highly versatile intermediate for the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring two reactive chlorine atoms at the 2 and 4 positions and a methylsulfanyl group at the 5-position, offers medicinal chemists a powerful tool to generate diverse libraries of compounds for drug discovery programs. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility, a summary of the biological activities of its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Synthetic Versatility and Key Reactions

The reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The differential reactivity of the C2 and C4 positions allows for sequential and site-selective introduction of various nucleophiles, a key feature for building molecular complexity.

A common and powerful application of this scaffold is in the synthesis of 2,4-disubstituted pyrimidine derivatives. For instance, reaction with anilines can lead to the formation of 2-amino-4-anilino-5-(methylsulfanyl)pyrimidine derivatives, a class of compounds that has shown promise in various therapeutic areas.

General Synthetic Workflow for Anilino-Pyrimidine Derivatives

The synthesis of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines, which can be further modified, provides a valuable synthetic route. This process typically involves the initial synthesis of a 4-chloropyrimidine intermediate, which is then reacted with a substituted aniline.

Potential Therapeutic Applications and Biological Activities

Derivatives of this compound have been explored for a range of therapeutic applications, with a significant focus on oncology. The pyrimidine scaffold is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents at the 2 and 4 positions allows for the fine-tuning of inhibitory activity and selectivity against various kinases.

While specific data for derivatives of this compound is still emerging, the broader class of 2,4-disubstituted pyrimidines has demonstrated significant potential as:

-

Anticancer Agents: By targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Kinase Inhibitors: Specifically, inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and other kinases implicated in cancer progression.

-

Antitubercular Agents: Targeting enzymes essential for the survival of Mycobacterium tuberculosis.

Quantitative Biological Data

The following table summarizes the biological activity of representative pyrimidine derivatives, highlighting their potential as therapeutic agents. It is important to note that these examples are from the broader class of substituted pyrimidines, as specific data for derivatives of this compound is limited in the public domain.

| Compound Class | Target/Assay | IC50/Activity | Reference |

| 2,4-Disubstituted Pyrimidines | Tubulin Polymerization Inhibition | IC50: 0.45 µM | [1] |

| 2,4,5-Trisubstituted Pyrimidines | BEL-7402 (Hepatocellular Carcinoma) | IC50 < 0.10 µM | [2] |

| 2-Thio-5-piperidinomethyl-6-methyluracils | Anticancer (in silico) | Predicted activity | [3] |

| 2-Amino-4-anilinoquinazolines | EGFR Inhibition | IC50 values in the µM range |

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving pyrimidine intermediates, adapted from relevant literature.

Synthesis of 2-Methylthio-4-chloro-5-carbethoxypyrimidine[5]

This protocol describes the chlorination of a 4-hydroxypyrimidine precursor.

Materials:

-

2-Methylthio-4-hydroxy-5-carbethoxypyrimidine

-

Phosphorus oxychloride (POCl3)

-

Ice

-

Ether

Procedure:

-

A mixture of 2-methylthio-4-hydroxy-5-carbethoxypyrimidine and phosphorus oxychloride is prepared.

-

The mixture is refluxed for 3 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The solid residue is treated with ice and ether and shaken until all the solid has dissolved.

-

The ether layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent.

General Procedure for the Synthesis of 2-Methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines[5]

This protocol outlines the nucleophilic substitution of the 4-chloro group with a substituted aniline.

Materials:

-

2-Methylthio-4-chloro-5-carbethoxypyrimidine

-

Substituted aniline

-

Ethanol

-

5% Hydrochloric acid

Procedure:

-

Dissolve 2-methylthio-4-chloro-5-carbethoxypyrimidine in ethanol at 40 °C.

-

Cool the solution to room temperature and add the appropriate substituted aniline (either directly if liquid or as an ethanol solution if solid).

-

Allow the reaction mixture to stand for 4-10 hours at room temperature.

-

Pour the reaction mixture into 5% hydrochloric acid and dilute with water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

Signaling Pathways and Mechanisms of Action

Derivatives of the 2,4-disubstituted pyrimidine scaffold often exert their biological effects by modulating the activity of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One of the most well-studied pathways in this context is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

As depicted in Figure 2, pyrimidine-based inhibitors can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby abrogating downstream signaling cascades that drive cancer cell proliferation and survival.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with the potential to modulate the activity of various biological targets. While the full therapeutic potential of derivatives specifically synthesized from this scaffold is still being explored, the established importance of the 2,4-disubstituted pyrimidine core in kinase inhibition and other therapeutic areas provides a strong rationale for its continued investigation. Future research efforts focused on the systematic exploration of the chemical space around this scaffold are likely to yield novel drug candidates with improved efficacy and selectivity for a range of diseases, particularly in the field of oncology. The detailed synthetic protocols and an understanding of the relevant biological pathways provided in this guide aim to facilitate and inspire further research in this promising area of drug discovery.

References

- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Pyrimidine-Based Drugs in Development: Selpercatinib and Vericiguat

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold remains a cornerstone in modern medicinal chemistry, serving as a versatile framework for a wide array of therapeutic agents. Its inherent ability to engage with diverse biological targets has led to the development of numerous drugs across various disease areas. This technical guide provides an in-depth review of two prominent pyrimidine-based drugs in different stages of development and clinical use: Selpercatinib, a targeted anti-cancer agent, and Vericiguat, a novel cardiovascular therapeutic. This guide will detail their mechanisms of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for their evaluation, and visualize relevant biological pathways and experimental workflows.

Selpercatinib: A Precision Tool Against RET-Altered Cancers

Selpercatinib (formerly LOXO-292) is a highly selective and potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] RET gene alterations, including fusions and activating point mutations, are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), and other thyroid cancers.[3][4]

Mechanism of Action

Selpercatinib functions as an ATP-competitive inhibitor of the RET kinase.[5] In cancers with RET alterations, the kinase is constitutively active, leading to uncontrolled activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[2] By binding to the ATP-binding site of the RET protein, Selpercatinib blocks its autophosphorylation and subsequent downstream signaling, thereby inhibiting tumor cell growth.[2][3] Its high selectivity for RET minimizes off-target effects often seen with multi-kinase inhibitors.[2]

Quantitative Data

The efficacy of Selpercatinib has been demonstrated in preclinical studies and the pivotal LIBRETTO-001 clinical trial.[6][7][8]

Table 1: Preclinical Activity of Selpercatinib

| Cell Line/Target | IC₅₀ (nM) | Reference(s) |

| RET (wild-type) | 1 | [9] |

| RET V804M (gatekeeper) | 2 | [9] |

| RET M918T | 2 | [9] |

| KIF5B-RET | 0.9 | [2] |

| KIF5B-RET G810S | 5.8 | [2] |

| BaF3/RET M918T | 23 ± 1 | [1] |

Table 2: Clinical Efficacy of Selpercatinib in the LIBRETTO-001 Trial

| Patient Cohort (RET Fusion-Positive NSCLC) | Objective Response Rate (ORR) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference(s) |

| Previously Treated (Platinum Chemotherapy) | 62% | 31.6 | 26.2 | 47.6 | [7][10] |

| Treatment-Naïve | 83% | 20.3 | 22.0 | Not Reached | [7][10] |

| CNS Metastases at Baseline | 85% | 9.4 | 11.0 (CNS-PFS) | - | [8] |

Experimental Protocols

1.3.1. In Vitro RET Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of Selpercatinib on RET kinase by quantifying the amount of ADP produced.[5][6][7][11]

-

Materials:

-

Recombinant human RET kinase enzyme

-

Kinase substrate (e.g., IGF1Rtide)

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)

-

Selpercatinib (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of Selpercatinib in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the RET enzyme and substrate in kinase buffer.

-

Add 2 µL of the enzyme/substrate mix to each well.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for RET.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Selpercatinib relative to the DMSO control and determine the IC₅₀ value.

-

Vericiguat: A Novel Approach for Heart Failure

Vericiguat is a first-in-class oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[12][13] It addresses a key pathophysiological mechanism in heart failure: impaired signaling in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway.[14]

Mechanism of Action

In heart failure, endothelial dysfunction and oxidative stress lead to reduced NO bioavailability and a shift of sGC to an oxidized, NO-unresponsive state.[14][15] This results in decreased cGMP production, which is crucial for vasodilation, and cardiac and vascular function.[14] Vericiguat has a dual mechanism of action: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO.[12][16] This leads to increased cGMP levels, resulting in smooth muscle relaxation, vasodilation, and improvements in cardiac function.[14]

Quantitative Data

Vericiguat's efficacy and safety were primarily established in the VICTORIA (Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial.[17][18][19]

Table 3: Preclinical Activity of Vericiguat

| Assay Type | EC₅₀ (nM) | Condition | Reference(s) |

| sGC Stimulation (CHO cell line) | 1005 ± 145 | - | [16] |

| sGC Stimulation (CHO cell line) | 39.0 ± 5.1 | In the presence of 30 nM SNAP (NO donor) | [16] |

| sGC Stimulation (CHO cell line) | 10.6 ± 1.7 | In the presence of 100 nM SNAP (NO donor) | [16] |

Table 4: Key Outcomes from the VICTORIA Clinical Trial

| Outcome | Vericiguat Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference(s) |

| Primary Composite (CV Death or HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82-0.98) | 0.02 | [17][18] |

| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81-1.06) | - | [17] |

| First Heart Failure Hospitalization | 27.4% | 29.6% | 0.90 (0.81-1.00) | - | [17] |

| Adverse Events of Interest | |||||

| Symptomatic Hypotension | 9.1% | 7.9% | - | 0.12 | [17] |

| Syncope | 4.0% | 3.5% | - | 0.30 | [17] |

| Anemia | 7.6% | 5.7% | - | <0.01 | [17] |

Experimental Protocols

2.3.1. In Vivo Heart Failure Model (Rat Mitral Regurgitation Model)

This protocol describes an in vivo model to assess the cardioprotective effects of Vericiguat in rats with heart failure induced by mitral regurgitation.[13]

-

Animals:

-

Male Sprague-Dawley rats.

-

-

Procedure:

-

Induction of Mitral Regurgitation (MR):

-

Anesthetize the rats.

-

Perform a left thoracotomy to expose the heart.

-

Introduce a catheter with a hooked wire through the left ventricular apex and advance it to the mitral valve.

-

Rupture the mitral valve chordae tendineae by gentle traction on the wire to induce MR.

-

Sham-operated rats undergo the same procedure without chordae rupture.

-

-

Treatment:

-

Four weeks post-surgery, confirm MR development via echocardiography.

-

Randomize MR rats into a treatment group and a vehicle control group.

-

Administer Vericiguat (e.g., 0.5 mg/kg) or vehicle (drinking water) once daily via oral gavage for 8 weeks.

-

-

Monitoring and Endpoint Analysis:

-

Perform echocardiography and blood pressure measurements at baseline (4 weeks post-surgery) and at the end of the 8-week treatment period to assess cardiac function and structure.

-

At the end of the study, euthanize the rats and harvest the hearts.

-